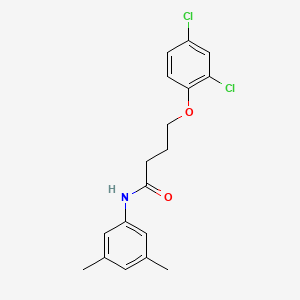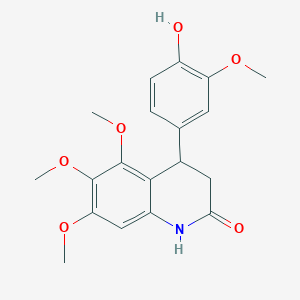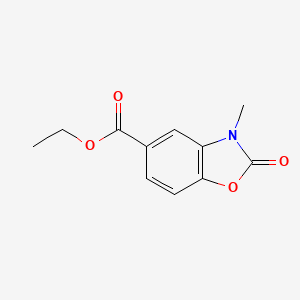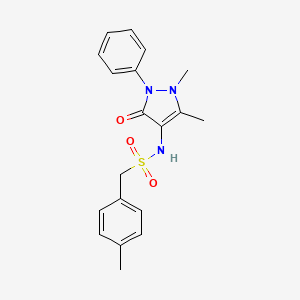![molecular formula C16H24N2O6S B4854486 4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4854486.png)
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamide compounds involves various strategies, including nucleophilic substitution and condensation reactions. For example, Ellingboe et al. (1992) describe the synthesis of 4-[(methylsulfonyl)amino]benzamides showing potent Class III antiarrhythmic activity, highlighting the importance of the sulfonamide group in medicinal chemistry (Ellingboe et al., 1992). Similarly, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives, emphasizing the role of the sulfonamide moiety in conferring antimicrobial activity (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been elucidated using techniques like X-ray crystallography. Rublova et al. (2017) presented the structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into the steric hindrance and molecular interactions that could influence the behavior of similar compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for the application of benzamide derivatives. The solubility in particular solvents and the thermal stability of these compounds play significant roles in their application in chemical synthesis and pharmaceutical formulations.
Chemical Properties Analysis
Benzamide derivatives exhibit a wide range of chemical properties, including antimicrobial activity and the ability to act as enzyme inhibitors. The structure-activity relationship (SAR) studies, such as those conducted by Hussain et al. (2016) on benzamide derivatives as potential therapeutic agents for Alzheimer’s disease, underscore the importance of chemical modifications to enhance biological activity (Hussain et al., 2016).
Propiedades
IUPAC Name |
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-18(25(4,20)21)13-9-15(23-3)14(22-2)8-12(13)16(19)17-10-11-6-5-7-24-11/h8-9,11H,5-7,10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNUEBIITHXEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)NCC2CCCO2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4854417.png)
![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)

![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)

![methyl 2-chloro-5-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4854455.png)

![2-[(4-butoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4854465.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4854498.png)